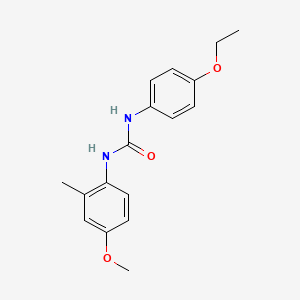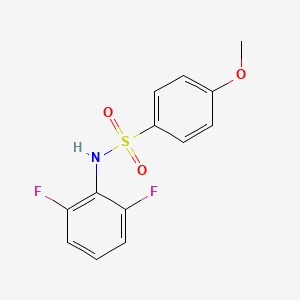
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide, also known as BFA or Brefeldin A, is a natural fungal metabolite that has been widely used in scientific research. It is a potent inhibitor of protein transport and has been used to study intracellular protein trafficking pathways. BFA has also been shown to have anti-cancer properties and is being investigated as a potential therapeutic agent.
Wirkmechanismus
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide works by inhibiting the function of a protein called ADP-ribosylation factor (ARF), which is required for the formation of transport vesicles that carry proteins from the ER to the Golgi apparatus. N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide binds to a specific site on ARF, preventing it from interacting with other proteins and disrupting the formation of transport vesicles.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide has been shown to have a wide range of biochemical and physiological effects on cells. It can induce the unfolded protein response, leading to the upregulation of chaperone proteins that help to fold misfolded proteins. N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide can also inhibit the secretion of cytokines and chemokines, leading to reduced inflammation. In addition, N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide in lab experiments is its ability to selectively block protein transport pathways, allowing researchers to study the mechanisms of protein trafficking and the effects of protein misfolding on cellular function. However, N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide can also have off-target effects on other cellular processes, making it important to use appropriate controls and to interpret results carefully.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide has been shown to have anti-cancer properties in vitro and in vivo, and further research is needed to determine its potential as a clinical treatment. Another area of interest is the development of new N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide analogs with improved potency and selectivity, which could be used to study protein trafficking pathways in more detail. Finally, N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide could be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
Synthesemethoden
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide can be synthesized by several methods, including fermentation of the fungus Eupenicillium brefeldianum, chemical synthesis, and semi-synthesis. The most common method of synthesis involves fermentation of the fungus, followed by extraction and purification of the compound.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide has been extensively used in scientific research to study protein trafficking pathways in cells. It is commonly used to block the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to the accumulation of proteins in the ER. This allows researchers to study the mechanisms of protein transport and the effects of protein misfolding on cellular function.
Eigenschaften
IUPAC Name |
(E)-N-(5-bromopyridin-2-yl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-3-5-11(14-8-9)15-12(16)6-4-10-2-1-7-17-10/h1-8H,(H,14,15,16)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLKXJKTYWFOMZ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-bromopyridin-2-yl)-3-(furan-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)
![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)

![4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine](/img/structure/B5727750.png)
![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)
![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)
![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)
![[bis(4-chlorophenyl)methyl]formamide](/img/structure/B5727782.png)


